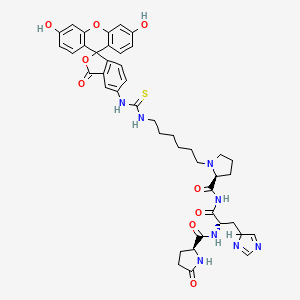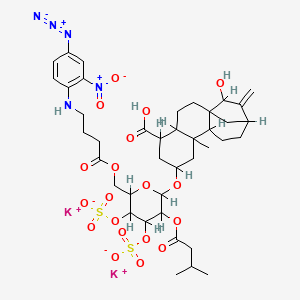
Acetylenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylenedicarboxylate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of acetylenedicarboxylic acid. It is a C4-dicarboxylate and a dicarboxylic acid dianion. It is a conjugate base of an acetylenedicarboxylate(1-).
Scientific Research Applications
Nanocomposites and Polymerization
Acetylenedicarboxylate has been utilized as a precursor in the synthesis and characterization of nanocomposites. The polymerization of acetylenedicarboxylic acid salts and the subsequent thermal degradation of these materials has led to the formation of various nanocomposites. These composites have been investigated using IR spectroscopy, thermal analysis, and electron microscopy to understand their structure and properties (Shershnev et al., 2012).
Heterocyclic Synthesis
Dimethyl acetylenedicarboxylate (DMAD) is a significant molecule in heterocyclic synthesis due to its electron-deficient nature and reactive ester groups. It participates in heterocyclization processes, including Michael addition and Diels–Alder reactions, to synthesize diverse heterocyclic compounds. DMAD has been instrumental in creating fused-ring heterocyclic systems that are difficult to obtain through conventional methods (Heravi & Alishiri, 2014).
Photosensitive Electronic Devices
Acetylenedicarboxylate-based binuclear Cu(II) compounds have been synthesized and characterized for their potential application in photosensitive electronic devices. These compounds exhibit light sensing behavior and are promising candidates for use in such devices due to their non-linear rectifying behavior and enhanced electrical parameters upon exposure to light (Dutta et al., 2018).
Metal Nanoparticles and Magnetic Properties
Transition metal acetylenedicarboxylates have been synthesized, and their polymerization has led to the formation of polyconjugated chains and matrix-stabilized metal nanoparticles. The study of these materials has provided insights into their microstructures and magnetic properties, showcasing their potential in various applications (Shershnev et al., 2013).
Organic Synthesis
DMAD is a versatile tool in organic synthesis, playing a crucial role in the creation of molecular complexity and diversity. It has been used in a wide range of reactions, including Michael reactions, cycloadditions, and multicomponent reactions, to synthesize structurally diverse products (Neochoritis et al., 2014).
Liquefied Petroleum Gas Sensing
Cobalt acetylenedicarboxylate and its polymerized form have shown potential in liquefied petroleum gas (LPG) sensing. Their response to LPG at room temperature demonstrates their potential as materials for gas detection, with the polymerized form showing a larger variation in resistance compared to other forms (Singh et al., 2014).
Engineering of Coordination Polymers
Acetylenedicarboxylate has been used in the engineering of coordination polymers and metal-organic frameworks (MOFs), showcasing properties like negative thermal expansion, long-range magnetic ordering, and solid-state polymerization. Its use in MOFs has resulted in materials with high hydrophilicity and CO2 adsorption capacity (Ntep et al., 2022).
properties
Product Name |
Acetylenedicarboxylate |
|---|---|
Molecular Formula |
C4O4-2 |
Molecular Weight |
112.04 g/mol |
IUPAC Name |
but-2-ynedioate |
InChI |
InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/p-2 |
InChI Key |
YTIVTFGABIZHHX-UHFFFAOYSA-L |
SMILES |
C(#CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(#CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)



![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)


